

Technical Guide: Crystal Structure of 2,7-Disubstituted Carbazole Derivatives

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Compound of Interest

Compound Name: 2,7-Dimethyl-9H-carbazole

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A Case Study on Dimethyl 9H-carbazole-2,7-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the crystal structure of **2,7-Dimethyl-9H-carbazole** did not yield any publicly available crystallographic data. Therefore, this guide presents a detailed analysis of a closely related compound, Dimethyl 9H-carbazole-2,7-dicarboxylate, for which comprehensive crystal structure data is available. The methodologies and data presentation provided herein serve as a representative example for the crystallographic analysis of 2,7-disubstituted carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in materials science and drug development due to their unique electronic, photophysical, and biological properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-property relationships and for rational design in various applications. This technical guide details the crystal structure and the experimental protocol for the determination of a 2,7-disubstituted carbazole derivative.

Crystal Structure and Data of Dimethyl 9H-carbazole-2,7-dicarboxylate

The crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate reveals a nearly planar carbazole ring system.^{[1][2]} The two methyl ester groups are oriented in a trans configuration relative to each other and are slightly tilted from the mean plane of the carbazole core.^{[1][2][3]} In the crystal, molecules form inversion dimers through N-H \cdots O hydrogen bonds.^{[1][2][3]} These dimers are further linked by parallel slipped π - π stacking interactions, forming slabs that propagate along the b-axis.^{[1][2][3]}

The following table summarizes the key crystallographic data for dimethyl 9H-carbazole-2,7-dicarboxylate.^[2]

Parameter	Value
Chemical Formula	C ₁₆ H ₁₃ NO ₄
Formula Weight	283.27 g/mol
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	
a	29.684(2) Å
b	5.8264(4) Å
c	15.4210(11) Å
α	90°
β	96.252(3)°
γ	90°
Volume	2651.2(3) Å ³
Z	8
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	100 K
Crystal Size	0.28 x 0.18 x 0.10 mm
Refinement	
Reflections Collected	16278
Independent Reflections	2716
R _{int}	0.042

The planarity of the carbazole ring system is a notable feature, with a mean deviation from planarity of 0.037 Å for the non-hydrogen atoms.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value
Dihedral Angle (Ester Group 1)	8.12(6)°
Dihedral Angle (Ester Group 2)	8.21(5)°
π - π Stacking Interactions	
Inter-centroid Distance	3.6042(8) Å
Inter-planar Distance	3.3437(5) Å
Slippage	1.345 Å

Experimental Protocols

The determination of the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate involves several key stages, from synthesis to data analysis.

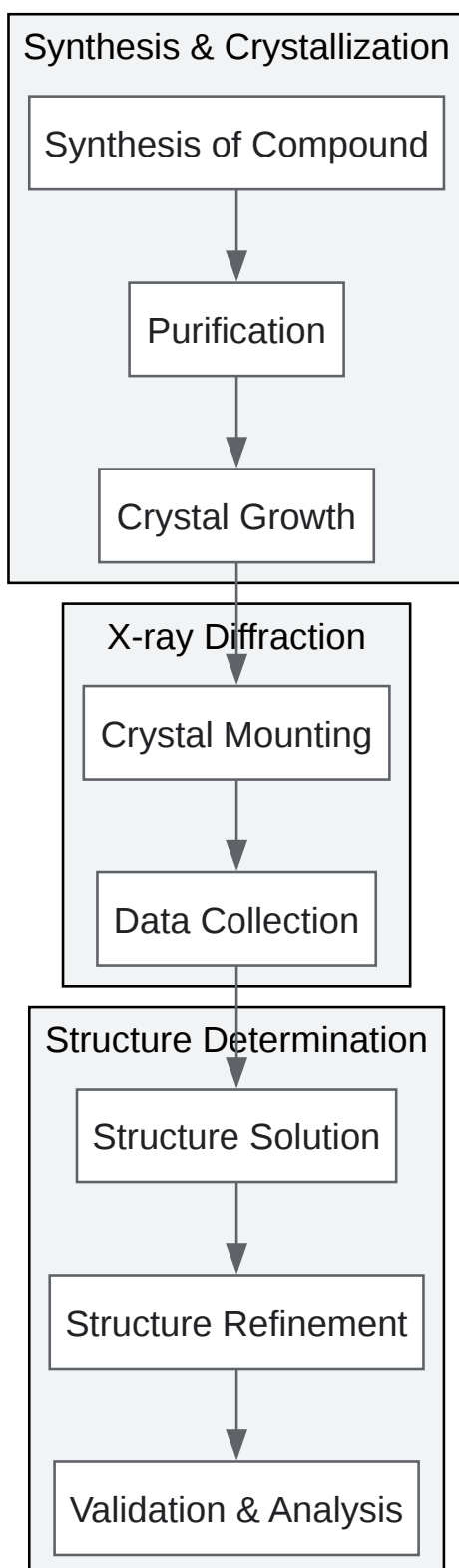
The synthesis of dimethyl 9H-carbazole-2,7-dicarboxylate was performed according to a previously reported literature procedure. High-quality single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in ethanol.[2]

A suitable single crystal was mounted on a diffractometer for data collection.

- **Data Collection:** X-ray diffraction data were collected using a Bruker CMOS detector diffractometer with Mo K α radiation at a temperature of 100 K.[2]
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F². The hydrogen atom on the nitrogen was located in a difference Fourier map and refined with a distance restraint. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2] An absorption correction was applied using a multi-scan method.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.



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References

- 1. Crystal structure of dimethyl 9H-carbazole-2,7-di-carb-oxy-late - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Crystal structure of 9H-carbazole-2,7-dicarboxylic acid dimethyl ester [escholarship.org]
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